4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PENTYLSULFANYL)-1,3-OXAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PENTYLSULFANYL)-1,3-OXAZOLE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PENTYLSULFANYL)-1,3-OXAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-bromophenylsulfonyl chloride, which is then reacted with furan-2-yl-oxazole in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PENTYLSULFANYL)-1,3-OXAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PENTYLSULFANYL)-1,3-OXAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PENTYLSULFANYL)-1,3-OXAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole
- 4-((4-Methylphenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole
- 4-((4-Nitrophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole
Uniqueness
4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PENTYLSULFANYL)-1,3-OXAZOLE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-5-pentylsulfanyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4S2/c1-2-3-4-12-25-18-17(20-16(24-18)15-6-5-11-23-15)26(21,22)14-9-7-13(19)8-10-14/h5-11H,2-4,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAMQPSYHGTSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.